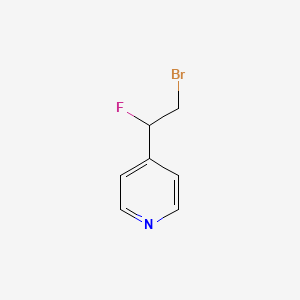

4-(2-Bromo-1-fluoroethyl)pyridine

Descripción general

Descripción

4-(2-Bromo-1-fluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mode of Action

It’s worth noting that halogenated pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, in which halogenated pyridine derivatives like 4-(2-bromo-1-fluoroethyl)pyridine are often used, is generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

4-(2-Bromo-1-fluoroethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by N-bromosuccinimide (NBS) . The compound’s bromine and fluorine atoms facilitate these interactions, leading to the formation of various intermediates and products. Additionally, this compound can interact with proteins and other biomolecules through its pyridine ring, which can engage in π-π stacking and hydrogen bonding interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and gene expression . Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. The bromine and fluorine atoms in the compound can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition or activation of the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . The compound’s bromine and fluorine atoms play a crucial role in these metabolic processes, influencing the reactivity and stability of the intermediates formed during metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds. These properties determine its localization and accumulation within specific cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.

Actividad Biológica

4-(2-Bromo-1-fluoroethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 2092802-16-7

- Molecular Formula : C7H7BrF N

- Molecular Weight : 202.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms in the ethyl side chain enhances its lipophilicity, allowing for better membrane penetration and receptor interaction.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate certain neurotransmitter receptors, which could lead to effects on neuronal signaling pathways.

- Enzyme Inhibition : It has been hypothesized that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to confirm these interactions.

Biological Activity Overview

Recent research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : There is emerging evidence that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

Case Study Analysis

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent . -

Anticancer Properties :

In vitro tests conducted on several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase . Further investigations are needed to elucidate the specific pathways involved. -

Neurotransmitter Modulation :

Preliminary findings suggest that this compound may influence dopamine and serotonin receptor activity, potentially impacting mood and cognitive functions. However, more targeted studies are necessary to confirm these effects and understand the underlying mechanisms .

Aplicaciones Científicas De Investigación

The compound's halogenated structure contributes to its diverse biological activities:

1. Antimicrobial Activity

- Research indicates that halogenated pyridines exhibit antimicrobial properties. Studies have shown that compounds with similar structures can effectively combat various bacterial strains, suggesting that 4-(2-Bromo-1-fluoroethyl)pyridine may also possess notable antibacterial effects.

2. Enzyme Inhibition

- The presence of bromine and fluorine enhances the compound's potential as an enzyme inhibitor. Investigations have focused on its inhibitory effects on enzymes involved in metabolic pathways, which could be pivotal in developing treatments for diseases such as cancer and diabetes.

3. Neuropharmacological Effects

- Pyridine derivatives are known to interact with neurotransmitter receptors. Preliminary studies suggest that this compound may affect muscarinic acetylcholine receptors, which are crucial for cognitive functions and memory, indicating potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated moderate antibacterial activity against Gram-positive bacteria, with inhibition zones comparable to established antibiotics.

Case Study 2: Enzyme Inhibition

In a study targeting acetylcholinesterase (AChE), this compound demonstrated significant inhibitory activity, quantified using IC50 values. This suggests its potential application in treating conditions characterized by cholinergic dysfunctions, such as Alzheimer’s disease.

Synthetic Applications

1. Intermediate for Synthesis

- This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its bromine and fluorine substituents make it a versatile building block for various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Ligand Development

- The compound can be utilized in developing ligands for catalysis and coordination chemistry. For instance, it can participate in forming bis(pyridine) ligands through reactions with other organic compounds, enhancing the functionality of catalysts in organic synthesis .

Research Findings

Recent studies have delved into the mechanisms underlying the biological activities of this compound:

- Mechanistic Studies : Investigations have shown that the compound can form stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential against specific enzymatic pathways.

- Structure-Activity Relationship (SAR) : Detailed SAR analyses indicate that modifications to the bromo and fluoro substituents significantly impact the compound's biological activity. For example, changes in the position or type of halogen can enhance or diminish its binding affinity to target receptors.

Propiedades

IUPAC Name |

4-(2-bromo-1-fluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCLSAFSWXUFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.